

In Silico Modeling of 10-Deacetylpaclitaxel 7-Xyloside Tubulin Binding: A Technical Guide

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Compound of Interest

Compound Name: 10-Deacetylpaclitaxel 7-Xyloside

Cat. No.: B15608528

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Introduction

10-Deacetylpaclitaxel 7-Xyloside (10-DAP-7-Xyl) is a naturally occurring analogue of the potent anticancer drug paclitaxel, isolated from the bark of *Taxus brevifolia*[1]. Like paclitaxel, its mechanism of action is presumed to involve the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions[2][3]. Microtubules are polymers of α - and β -tubulin heterodimers, and their stabilization by taxane-class drugs leads to mitotic arrest and apoptosis in cancer cells[4][5]. The paclitaxel binding site is located on the β -tubulin subunit[6][7].

Understanding the precise binding interactions of 10-DAP-7-Xyl with tubulin at a molecular level is critical for its development as a potential therapeutic agent or as a precursor for semi-synthetic paclitaxel derivatives[1]. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these interactions, predict binding affinities, and guide further drug development efforts[2][8].

This technical guide provides a comprehensive framework for the in silico modeling of the binding of **10-Deacetylpaclitaxel 7-Xyloside** to its target, β -tubulin. It outlines detailed protocols for computational experiments, presents hypothetical data in a structured format, and visualizes key workflows and pathways.

Data Presentation

The following tables summarize the expected quantitative data from the in silico and in vitro experiments described in this guide.

Table 1: Molecular Docking Results of 10-DAP-7-Xyl with β -Tubulin

Ligand	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues	Hydrogen Bonds Formed
10-DAP-7-Xyl	-9.8 ± 0.5	HIS229, ARG278, THR276, ASP226	4
Paclitaxel (Control)	-9.2 ± 0.4	HIS229, ARG278, THR276, ASP226	5

Table 2: Molecular Dynamics Simulation Summary (100 ns)

Complex	Average RMSD (Å)	Average RMSF of Ligand (Å)	Predicted Binding Free Energy (MM/GBSA) (kcal/mol)
β -Tubulin + 10-DAP-7-Xyl	1.8 ± 0.3	0.9 ± 0.2	-55.7 ± 4.2
β -Tubulin + Paclitaxel	1.6 ± 0.2	0.8 ± 0.1	-62.1 ± 3.8

Table 3: In Vitro Tubulin Polymerization Assay Results

Compound	IC50 (μ M) for Inhibition of Depolymerization
10-DAP-7-Xyl	0.85
Paclitaxel (Control)	0.50

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments.

Protocol 1: Molecular Docking

This protocol outlines the steps for predicting the binding pose and affinity of 10-DAP-7-Xyl to β -tubulin.

- Protein Preparation:
 - Obtain the 3D crystal structure of β -tubulin, preferably in complex with paclitaxel, from the Protein Data Bank (PDB).
 - Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
 - Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package.
 - Define the binding site based on the location of the co-crystallized paclitaxel.
- Ligand Preparation:
 - Obtain the 2D structure of **10-Deacetylpaclitaxel 7-Xyloside**.
 - Convert the 2D structure to a 3D conformation using a chemistry software package.
 - Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
 - Assign appropriate atom types and charges.
- Docking Simulation:
 - Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.
 - Set the grid box to encompass the entire binding pocket.
 - Run the docking simulation using a conformational search algorithm like the Lamarckian Genetic Algorithm.
 - Generate a set of possible binding poses.

- Analysis of Results:
 - Cluster the resulting poses based on root-mean-square deviation (RMSD).
 - Select the lowest energy and most populated cluster as the most probable binding mode.
 - Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
 - Calculate the estimated binding affinity (e.g., Glide score, docking score).

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol describes how to simulate the dynamic behavior of the 10-DAP-7-Xyl-tubulin complex to assess its stability.

- System Preparation:
 - Use the best-docked pose of the 10-DAP-7-Xyl-tubulin complex as the starting structure.
 - Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
 - Add counter-ions to neutralize the system.
 - Use a standard force field (e.g., AMBER, CHARMM) for the protein, ligand, and ions.
- Energy Minimization:
 - Perform a multi-step energy minimization of the entire system to remove any steric clashes. This typically involves initially restraining the protein and ligand and gradually releasing the restraints.
- Equilibration:
 - Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
 - Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches the correct density.

- Production Run:
 - Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) under the NPT ensemble.
 - Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).
- Trajectory Analysis:
 - Analyze the trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and radius of gyration to assess the stability of the complex.
 - Analyze the hydrogen bond network and other interactions between the ligand and protein over time.
 - Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Protocol 3: In Vitro Tubulin Polymerization Assay

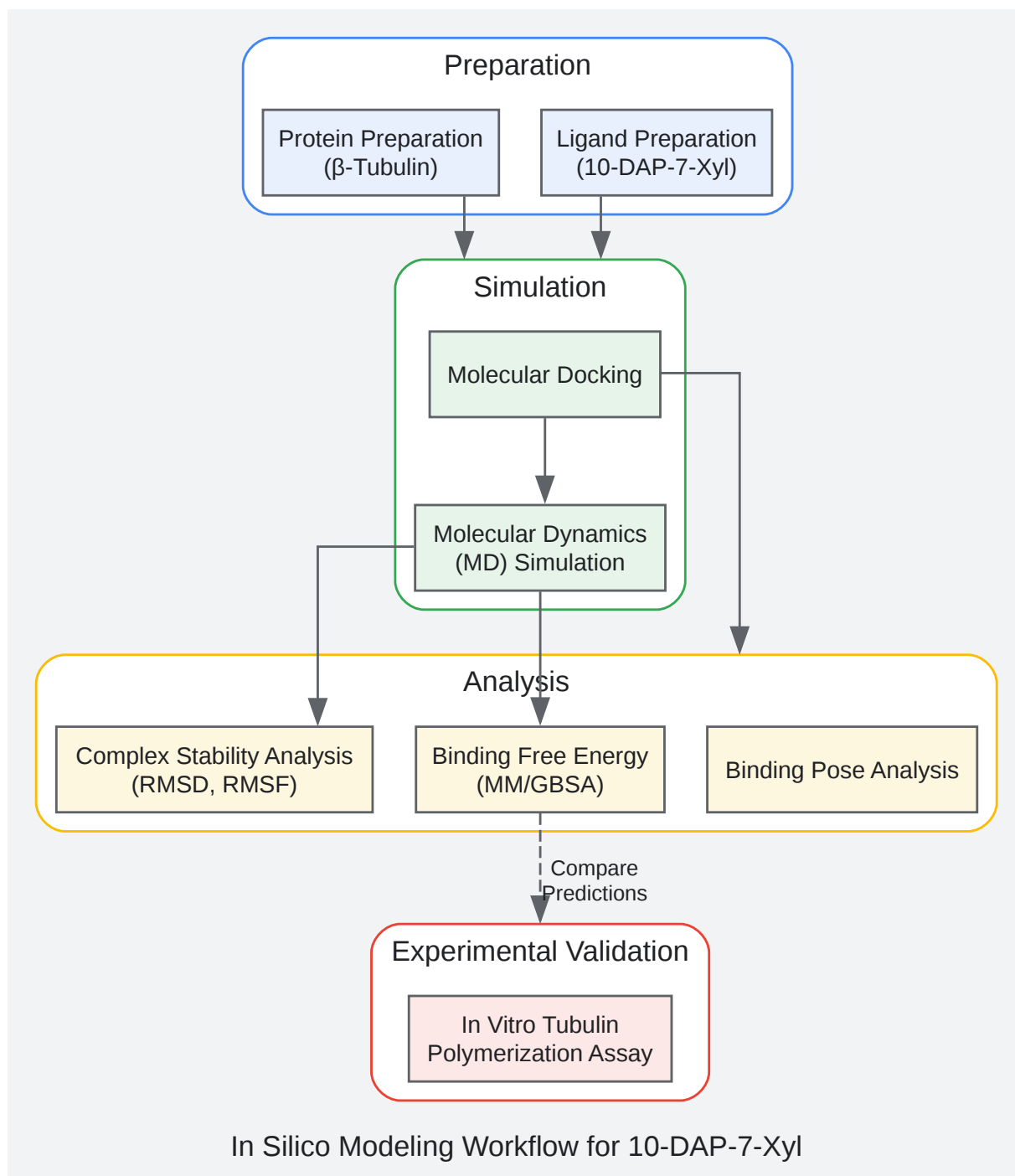
This protocol is for an in vitro experiment to validate the in silico predictions by measuring the effect of 10-DAP-7-Xyl on tubulin polymerization.

- Reagents and Materials:
 - Purified tubulin protein (>99% pure).
 - General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
 - GTP solution.
 - Glycerol.
 - 10-DAP-7-Xyl and paclitaxel stock solutions in DMSO.
 - 96-well microplate and a microplate reader capable of measuring absorbance at 340 nm.
- Assay Procedure:

- Prepare a tubulin polymerization mix on ice containing tubulin, general tubulin buffer, GTP, and glycerol.
- Add various concentrations of 10-DAP-7-Xyl, paclitaxel (positive control), and DMSO (vehicle control) to the wells of a pre-warmed 96-well plate.
- Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
- Immediately place the plate in the microplate reader pre-heated to 37°C.
- Data Acquisition and Analysis:
 - Measure the absorbance at 340 nm every minute for 60-90 minutes.
 - Plot the change in absorbance over time for each concentration.
 - Determine the rate and extent of polymerization.
 - Calculate the IC₅₀ value for the stabilization of microtubules (inhibition of depolymerization) for each compound.

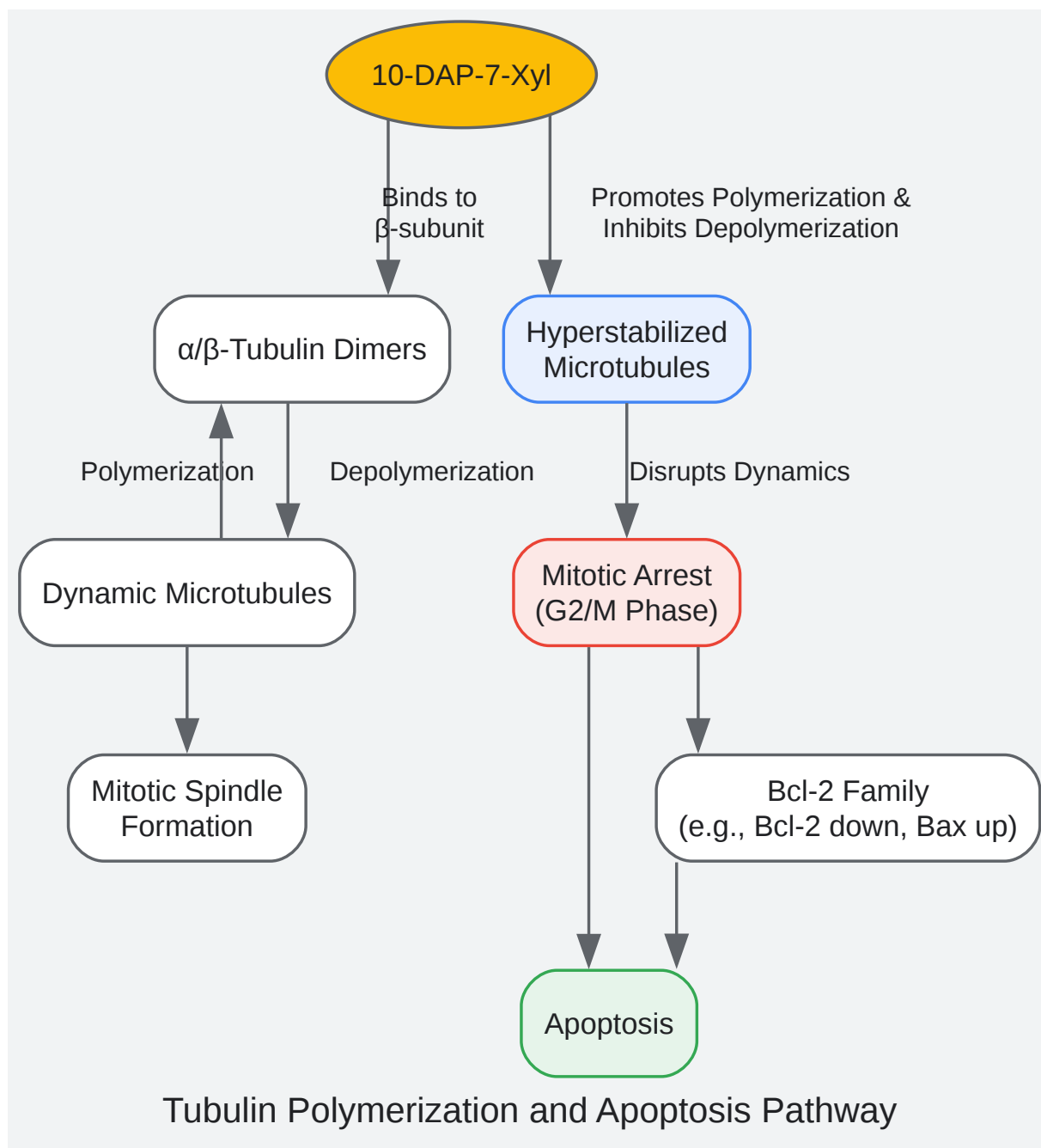
Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the in silico modeling of 10-DAP-7-Xyl tubulin binding.



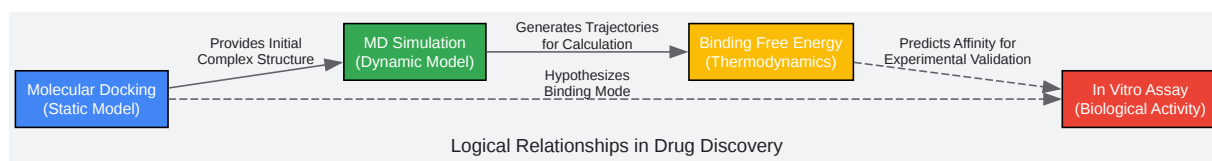
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Caption: Workflow for in silico modeling and experimental validation.



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Caption: Signaling pathway of taxane-induced apoptosis.



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Caption: Relationship between computational and experimental methods.

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